molecular formula C9H11BrClN B15296487 1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride

1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride

Cat. No.: B15296487
M. Wt: 248.55 g/mol
InChI Key: SVYAQYIIIZXOCX-UHFFFAOYSA-N
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Description

1-{4-Bromobicyclo[420]octa-1,3,5-trien-7-yl}methanamine hydrochloride is a chemical compound that belongs to the class of bicyclic compounds It features a bromine atom attached to a bicyclo[420]octa-1,3,5-triene structure, with a methanamine group

Chemical Reactions Analysis

1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing downstream signaling pathways . The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride can be compared with other similar compounds such as:

The uniqueness of 1-{4-Bromobicyclo[42

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

(4-bromo-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine;hydrochloride

InChI

InChI=1S/C9H10BrN.ClH/c10-8-2-1-6-3-7(5-11)9(6)4-8;/h1-2,4,7H,3,5,11H2;1H

InChI Key

SVYAQYIIIZXOCX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C=CC(=C2)Br)CN.Cl

Origin of Product

United States

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